Home > Products > Screening Compounds P128958 > N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine
N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine -

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine

Catalog Number: EVT-8224717
CAS Number:
Molecular Formula: C17H17FN4O2
Molecular Weight: 328.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a fluoro group and a methoxyethoxy substituent, which may enhance its pharmacological profile.

Source

The compound can be synthesized in laboratory settings, primarily through organic synthesis methods involving multi-step reactions. Its biological activity and potential applications in medicinal chemistry make it a subject of interest in pharmaceutical research.

Classification

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine can be classified under the following categories:

  • Chemical Class: Quinazoline derivatives
  • Functional Groups: Amine, ether, and halogen
  • Molecular Formula: C17H20F N3O2
Synthesis Analysis

Methods

The synthesis of N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine typically involves several steps:

  1. Formation of the Quinazoline Ring: The initial step often includes the condensation of anthranilic acid derivatives with aldehydes or ketones to form the quinazoline core.
  2. Substitution Reactions: The introduction of the fluoro group can be achieved through electrophilic fluorination or nucleophilic substitution methods.
  3. Alkylation: The methoxyethoxy group is introduced via alkylation reactions using appropriate alkylating agents.
  4. Final Amination: The benzene ring is functionalized with diamine groups through nucleophilic substitution.

Technical Details

The reactions are typically carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, and catalysts may be employed to facilitate specific steps.

Molecular Structure Analysis

Structure

The molecular structure of N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine features:

  • A quinazoline ring containing a fluorine atom at position 5.
  • A methoxyethoxy substituent at position 7.
  • A benzene ring attached to the nitrogen at position 1.

Data

Key structural data includes:

  • Molecular Weight: Approximately 305.36 g/mol
  • Melting Point: Specific melting point data should be obtained through experimental determination.
  • Solubility: Solubility in organic solvents like ethanol and dimethyl sulfoxide is expected due to the presence of polar functional groups.
Chemical Reactions Analysis

Reactions

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The amine groups can undergo further substitution reactions to introduce additional functional groups.
  2. Acylation and Alkylation: The amine functionalities can also react with acyl chlorides or alkyl halides to form amides or substituted amines.
  3. Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Technical Details

Reactions are generally conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine may involve:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
  2. Inhibition of Pathways: Potential inhibition of pathways related to cancer cell proliferation or inflammation through competitive inhibition mechanisms.

Data

Experimental studies would be required to elucidate the specific molecular interactions and confirm biological activity through assays such as enzyme inhibition tests or cell viability assays.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Color: May vary based on purity but often appears as a white to off-white powder.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of amine groups.
  • Reactivity: Reacts with strong acids or bases; should be handled with care in organic synthesis.
Applications

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine has potential applications in:

  1. Pharmaceutical Development: As a lead compound in drug discovery for conditions such as cancer or inflammatory diseases.
  2. Biochemical Research: Used in studies investigating quinazoline derivatives' effects on cellular processes and signaling pathways.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules for various applications in medicinal chemistry.

This compound exemplifies the ongoing research into quinazoline derivatives and their potential therapeutic benefits across multiple fields in science and medicine.

Introduction to Quinazoline-Based Therapeutics and the Role of N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

The therapeutic journey of quinazolines began with non-oncological applications but pivoted toward oncology following discoveries of their tyrosine kinase inhibition potential. Key milestones include:

  • 1990s: Early work at ICI Pharmaceuticals (later AstraZeneca) identified anilinoquinazolines as epidermal growth factor receptor (EGFR) inhibitors. Screening of legacy compounds led to the discovery of gefitinib (IRESSA®), the first FDA-approved quinazoline-based kinase inhibitor (2003) for non-small-cell lung cancer .
  • Scaffold Diversification: Quinazoline cores enabled selective targeting of diverse kinases. Modifications yielded cediranib (VEGFR inhibitor), saracatinib (Src/Abl inhibitor), and barasertib (Aurora B inhibitor), demonstrating the scaffold’s adaptability across target classes .
  • Modern Innovations: Structural refinements produced third-generation inhibitors like osimertinib, addressing resistance mutations. The core quinazoline structure facilitated "target hopping," allowing AstraZeneca to exploit accumulated kinome knowledge for new programs .

Table 1: Evolution of Key Quinazoline-Based Therapeutics

CompoundPrimary TargetIndicationStructural Innovation
GefitinibEGFRNSCLC3-Chloro-4-fluoroanilino substituent
CediranibVEGFRColorectal cancer3-Hydroxyaniline linker
OsimertinibEGFR T790MNSCLC (resistant)Mono-anilinopyrimidine (MAP) core
AZD3229Pan-KIT mutantsGastrointestinal stromal tumors5-Fluoro-7-(2-methoxyethoxy)quinazoline with N1-(4-aminophenyl)acetamide [1]

Structural Significance of the 5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl Motif

The 5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl unit is engineered to optimize kinase binding and pharmacokinetics:

  • Electron-Withdrawing Fluorine at C5 fine-tunes electron distribution in the quinazoline ring, enhancing hydrogen bonding with kinase hinge regions. This substituent also reduces metabolic oxidation, improving compound stability [1] [8].
  • Ether-Based Solubilizing Chain at C7 (2-methoxyethoxy) balances lipophilicity and aqueous solubility. The oxygen atoms form water-mediated hydrogen bonds in the kinase active site, while the chain length minimizes off-target effects (e.g., avoiding KDR-driven hypertension) [1] [4].
  • N1-(4-Aminophenyl) Attachment at C4 provides a vector for accommodating deep hydrophobic pockets in KIT mutants. The para-amino group enables further derivatization (e.g., acetamide linkages in AZD3229), fine-tuning steric and electronic properties [1] [7].

Table 2: Impact of Substituents on Quinazoline Bioactivity

PositionSubstituentRole in Target EngagementPharmacological Effect
C44-AminophenylAnchors to kinase ATP-binding site; vector for R-group extensionsDictates potency against primary targets
C5FluoroWithdraws electrons from core; blocks oxidation sitesEnhances selectivity and metabolic stability
C72-MethoxyethoxyForms solvent-bridged H-bonds; modulates polarityReduces KDR affinity (lower hypertension risk) [1]

Synthetic routes to this motif leverage modern catalysis techniques. Copper-mediated cross-coupling under ultrasound irradiation accelerates cyclization, achieving 82–92% yields in 30 minutes—significantly faster than conventional heating [8].

Positional Aminophenyl Modifications and Their Pharmacological Implications

The N1-(4-aminophenyl) group is a strategic platform for structure-activity relationship refinements:

  • Para-Substitution Preference: para-Amino orientation maximizes linear extension into mutant KIT’s hydrophobic pocket. Meta- or ortho-substituted analogues exhibit 10-fold reduced potency due to suboptimal vector alignment [1] [7].
  • Acetamide Spacers: In AZD3229, linking the aniline nitrogen to 4-(propan-2-yl)-1H-1,2,3-triazole via acetamide extends the molecule to address resistance mutations. This design achieves single-digit nM inhibition across KIT mutants (D816V, V560G) while maintaining >100-fold selectivity over KDR [1].
  • Electronic Modulation: Electron-donating groups (e.g., methyl) on the aniline ring increase electron density, enhancing π-stacking in the ATP pocket. Conversely, electron-withdrawing groups (e.g., chloro) improve cell permeability but may reduce hinge-binding efficiency [4] [9].

Table 3: Aminophenyl Modifications and Biological Outcomes

ModificationTarget Kinase Affinity (IC₅₀)Cellular Potency (GI₅₀)Key Advantage
Unsubstituted 4-aminophenylKIT D816V: 3.2 nMBa/F3 cells: 5.1 nMBalanced potency and selectivity
3-Chloro-4-fluoroanilino (gefitinib-derived)EGFR: 14 nMA431 cells: 54 nMBroad EGFR activity
2-Methyl-4-oxoquinazolin-3(4H)-yl (conformationally constrained)VEGFR2: 8 nMHUVEC cells: 12 nMEnhanced anti-angiogenic effects [1] [7] [9]

Molecular modeling confirms that the N1-(5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine backbone positions the 4-aminophenyl moiety to optimally contact gatekeeper residues (e.g., T670 in KIT), explaining its efficacy against imatinib-resistant mutants [1] [4]. This scaffold continues to enable rational design of inhibitors targeting complex mutation profiles.

Properties

Product Name

N1-(5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)benzene-1,4-diamine

IUPAC Name

4-N-[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]benzene-1,4-diamine

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

InChI

InChI=1S/C17H17FN4O2/c1-23-6-7-24-13-8-14(18)16-15(9-13)20-10-21-17(16)22-12-4-2-11(19)3-5-12/h2-5,8-10H,6-7,19H2,1H3,(H,20,21,22)

InChI Key

HXMGKWOQQHQRPW-UHFFFAOYSA-N

SMILES

COCCOC1=CC2=C(C(=C1)F)C(=NC=N2)NC3=CC=C(C=C3)N

Canonical SMILES

COCCOC1=CC2=C(C(=C1)F)C(=NC=N2)NC3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.